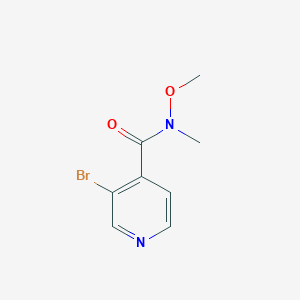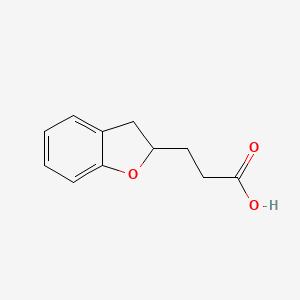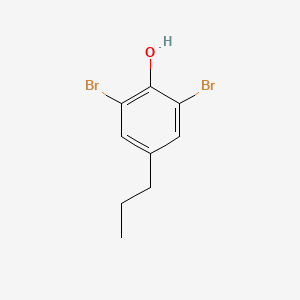
2,6-Dibromo-4-propylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-propylphenol is an organic compound with the molecular formula C9H10Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a propyl group at the 4 position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-propylphenol typically involves the bromination of 4-propylphenol. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using aqueous bromide-bromate salts in an acidic medium, have been explored to minimize the environmental impact .
化学反応の分析
Types of Reactions: 2,6-Dibromo-4-propylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reductive conditions can lead to the removal of bromine atoms, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reductive agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace bromine atoms under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or brominated quinones.
Reduction: Debrominated phenols.
Substitution: Phenol derivatives with new functional groups replacing bromine atoms.
科学的研究の応用
2,6-Dibromo-4-propylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s brominated structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,6-Dibromo-4-propylphenol involves its interaction with molecular targets through its bromine atoms and phenolic hydroxyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The exact pathways and molecular targets depend on the specific application and conditions .
類似化合物との比較
2,6-Dibromophenol: Lacks the propyl group, making it less hydrophobic and potentially less reactive in certain conditions.
2,6-Dibromo-4-methylphenol: Contains a methyl group instead of a propyl group, affecting its steric and electronic properties.
2,6-Dibromo-4-isopropylphenol: Similar structure but with an isopropyl group, which may influence its reactivity and applications
Uniqueness: 2,6-Dibromo-4-propylphenol’s unique combination of bromine atoms and a propyl group provides distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
61305-62-2 |
|---|---|
分子式 |
C9H10Br2O |
分子量 |
293.98 g/mol |
IUPAC名 |
2,6-dibromo-4-propylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChIキー |
HREXIBFZDJHFCF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C(C(=C1)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


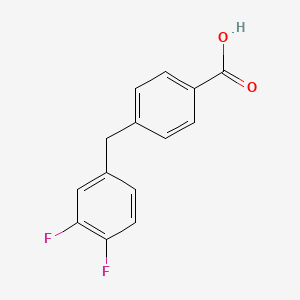



![2-[[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B12093165.png)
![[[[[5-(6-Amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B12093167.png)
![4-[(4-Methoxyphenyl)methoxy]pyridin-3-amine](/img/structure/B12093175.png)
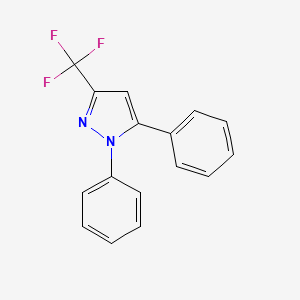
![4H-1-BEnzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-](/img/structure/B12093186.png)
